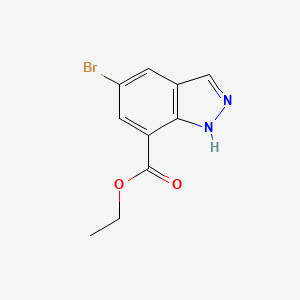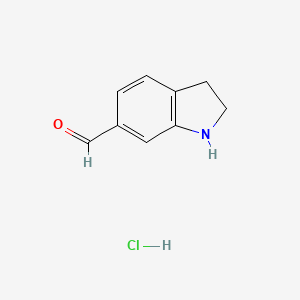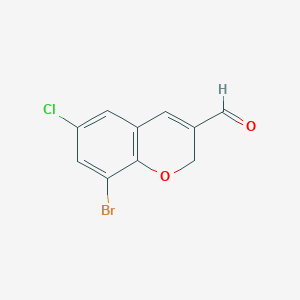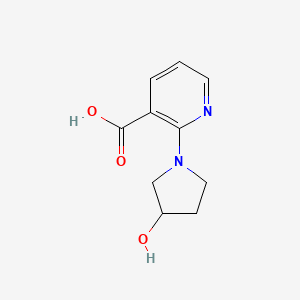![molecular formula C13H20ClNO B1441159 3-{[(2-Methylbenzyl)oxy]methyl}pyrrolidin-Hydrochlorid CAS No. 1219949-10-6](/img/structure/B1441159.png)
3-{[(2-Methylbenzyl)oxy]methyl}pyrrolidin-Hydrochlorid
Übersicht
Beschreibung
“3-{[(2-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride” is a chemical compound with the molecular formula C13H20ClNO. It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular weight of “3-{[(2-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride” is 241.76 g/mol. The SMILES string representation is Cl.Cc1ccccc1COCC2CCCNC2 .Physical And Chemical Properties Analysis
The empirical formula of “3-{[(2-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride” is C13H20ClNO. The InChI key is WAUGTOPIEONWPT-UHFFFAOYSA-N .Wirkmechanismus
3-{[(2-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride hydrochloride binds to the GABA-B receptor, which is a G-protein coupled receptor that is found throughout the nervous system. When 3-{[(2-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride hydrochloride binds to the GABA-B receptor, it activates the receptor and causes an influx of chloride ions into the neuron, which inhibits the neuron from firing. This inhibition of neuronal activity has been shown to have a variety of effects on the nervous system, including modulating learning and memory, as well as regulating anxiety and depression.
Biochemical and Physiological Effects
3-{[(2-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate learning and memory, as well as regulate anxiety and depression. Additionally, 3-{[(2-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride hydrochloride has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-{[(2-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride hydrochloride in lab experiments include its relatively simple synthesis, its ability to selectively activate the GABA-B receptor, and its ability to modulate neuronal activity. The main limitation of using 3-{[(2-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride hydrochloride in lab experiments is its relatively short half-life, which can limit the duration of its effects.
Zukünftige Richtungen
The potential future directions for the use of 3-{[(2-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride hydrochloride in scientific research include its use in the development of novel therapeutics for neurological disorders such as Alzheimer’s disease and Parkinson’s disease, as well as its use in the development of novel anxiolytics and antidepressants. Additionally, 3-{[(2-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride hydrochloride could be used to study the effects of GABA-B receptor activation on other physiological processes, such as pain perception, cardiovascular function, and metabolic regulation. Finally, 3-{[(2-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride hydrochloride could be used to study the effects of GABA-B receptor activation on the developing nervous system, as well as its potential role in the treatment of developmental disorders such as autism.
Wissenschaftliche Forschungsanwendungen
Proteomics-Forschung
Proteomics: befasst sich mit der groß angelegten Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Die betreffende Verbindung wird in der Proteomics-Forschung als biochemisches Werkzeug verwendet . Sie kann bei der Identifizierung und Quantifizierung von Proteinen helfen, insbesondere bei der Untersuchung von Protein-Protein-Interaktionen und den Auswirkungen posttranslationaler Modifikationen.
Eigenschaften
IUPAC Name |
3-[(2-methylphenyl)methoxymethyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-11-4-2-3-5-13(11)10-15-9-12-6-7-14-8-12;/h2-5,12,14H,6-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMHKXWPSOSJPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-Amino(ethyl)-4-fluoroanilino]-1-ethanol](/img/structure/B1441078.png)
![2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441079.png)
![1-[2-(3-Piperidinyl)ethyl]indoline dihydrochloride](/img/structure/B1441082.png)











